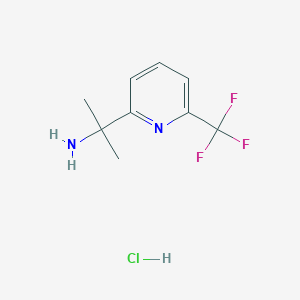
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride
Übersicht
Beschreibung
“2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride” is a chemical compound . It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity . The trifluoromethyl group in the compound is a common feature in FDA-approved drugs .
Synthesis Analysis
The synthesis of similar compounds involves the use of bioisosterism, where a pyridine group is substituted for phenyl in pyrimidifen . The synthesis, characterization, and activity data of the compounds are presented in the text, and the structure-activity relationships are discussed .Molecular Structure Analysis
The molecular formula of “2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride” is C9H12ClF3N2 . More detailed structural information may be available in specialized chemical databases or literature .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . For example, the synthesis of a related compound involved a Pd-catalyzed coupling reaction .Wissenschaftliche Forschungsanwendungen
Complexation and Ligand Properties
- Soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, related to the chemical structure , have demonstrated the ability to form metal complexes with hydrophobic cavities potentially accommodating small molecules. The enhanced solubility of these ligands in organic and aqueous solvents has facilitated the investigation of their binding properties with metal ions like Zn(2+) and Cu(2+), showcasing significant fluorescence properties and binding affinities (Liang et al., 2009).
Synthesis of Structurally Diverse Libraries
- The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, though slightly different from the query compound, has been utilized as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds, indicating the potential of such compounds to serve as precursors in synthetic chemistry (Roman, 2013).
Pharmaceutical Research and Development
- In the realm of drug discovery, the structural motif of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine and its analogs have been involved in the synthesis of a variety of compounds. This includes the generation of N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine analogs, suggesting the role of such structures in developing novel pharmaceutical agents (Shankar et al., 2021).
Optical and Fluorescence Studies
- The exploration of the structural and environment-responsive optical properties of systems with electron-donating amino groups, including derivatives of pyridine, has been a subject of study. This research provides insights into the impact of such structures on thermal, redox, UV–Vis absorption, and emission properties, which are crucial for applications in materials science and sensor technology (Palion-Gazda et al., 2019).
Zukünftige Richtungen
The future directions for research on “2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride” and similar compounds could include further exploration of their potential applications in agriculture and medicine . Additionally, more detailed studies on their synthesis, characterization, and activity could provide valuable insights .
Eigenschaften
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2.ClH/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12;/h3-5H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPBJVFOJZTMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721319 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride | |
CAS RN |
1192356-27-6 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


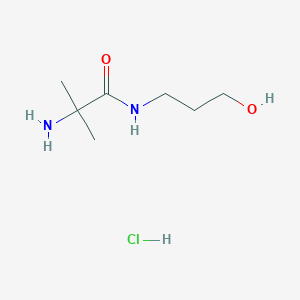
![2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride](/img/structure/B1441890.png)
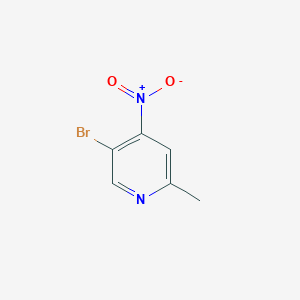
![6-Bromo-2-methylthiazolo[5,4-b]pyridine](/img/structure/B1441893.png)

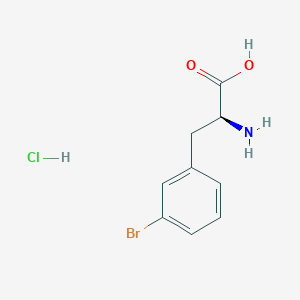


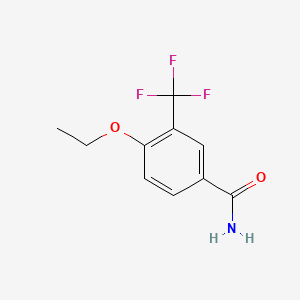


![8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441906.png)

